ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate
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Overview
Description
Ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate is a complex organic compound that features a thiazole ring and a chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate typically involves multi-step reactions. One common method includes the condensation of 2-methylthiazole with a chromenone derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or chromenone rings.
Scientific Research Applications
Ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The thiazole and chromenone moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate biochemical pathways, resulting in therapeutic or toxicological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
Uniqueness
Ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate is unique due to its specific combination of thiazole and chromenone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-4-22-18(21)10(2)24-12-5-6-13-16(7-12)23-8-14(17(13)20)15-9-25-11(3)19-15/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUOUHMDMDJDFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CSC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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